Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-3a,4,5,9b-tetrahydro-9b-hydroxy-
Description
This compound belongs to the naphthothiazole family, characterized by a fused naphthalene-thiazole core. The structure includes a thione group at position 2, an ethyl substituent at position 1, and partial hydrogenation of the fused rings (3a,4,5,9b-tetrahydro configuration).
Properties
CAS No. |
63123-24-0 |
|---|---|
Molecular Formula |
C13H15NOS2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
1-ethyl-9b-hydroxy-4,5-dihydro-3aH-benzo[e][1,3]benzothiazole-2-thione |
InChI |
InChI=1S/C13H15NOS2/c1-2-14-12(16)17-11-8-7-9-5-3-4-6-10(9)13(11,14)15/h3-6,11,15H,2,7-8H2,1H3 |
InChI Key |
PXEVCCWNIZWIDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=S)SC2C1(C3=CC=CC=C3CC2)O |
Origin of Product |
United States |
Biological Activity
Naphtho[1,2-d]thiazole-2(1H)-thione, 1-ethyl-3a,4,5,9b-tetrahydro-9b-hydroxy-, is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
The compound features a fused naphthalene and thiazole ring system, contributing to its unique electronic properties and biological activities. Its chemical structure can be represented as follows:
Antimicrobial Activity
Naphtho[1,2-d]thiazole-2(1H)-thione has demonstrated significant antimicrobial properties. Studies indicate that it effectively inhibits the growth of various bacterial strains and fungi. For instance:
- Bacterial Inhibition : The compound has been tested against Gram-positive and Gram-negative bacteria, showing moderate to strong inhibitory effects. In particular, it has been effective against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The antifungal properties of this compound have also been noted, making it a candidate for developing new antifungal agents .
Anticancer Activity
The anticancer potential of naphtho[1,2-d]thiazole-2(1H)-thione has been extensively investigated across various cancer cell lines:
- Cell Lines Tested : It has shown cytotoxic effects against human liver hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116) .
- Mechanism of Action : The mechanism involves apoptosis induction through the inhibition of anti-apoptotic BCL2 family proteins and interaction with DNA . Molecular docking studies have further elucidated its binding affinity to DNA, suggesting potential as a chemotherapeutic agent.
Research Findings
Recent studies have highlighted the synthesis and biological evaluation of naphtho[1,2-d]thiazole derivatives. Notable findings include:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of naphtho[1,2-d]thiazole derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited higher efficacy compared to standard antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold.
Case Study 2: Anticancer Potential
In another study focusing on the anticancer properties of naphtho[1,2-d]thiazole derivatives, researchers utilized MTT assays to assess cytotoxicity across multiple cancer cell lines. The findings revealed that some derivatives had IC50 values significantly lower than those of conventional chemotherapeutics like cisplatin.
Comparison with Similar Compounds
Comparison with Similar Compounds
Naphtho[1,2-d]imidazole Derivatives
- Structure : Replaces the thiazole sulfur with a nitrogen atom in the heterocyclic ring.
- Key Analog: 1H- and 3H-naphtho[1,2-d]imidazole isomers with triphenylamine donors exhibit deep-blue emission in organic light-emitting diodes (OLEDs). The 1H-isomer shows higher electroluminescence efficiency due to improved electron injection capacity .
- Comparison: Unlike the target compound’s thione group, imidazole analogs rely on nitrogen lone pairs for electron transport. The hydroxyl group in the target compound may enhance solubility but reduce thermal stability compared to non-polar imidazole derivatives.
Naphtho[1,2-d]oxazole Derivatives
- Structure : Substitutes thiazole’s sulfur with oxygen.
- Key Analog: 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)benzene-1,3-diol (IC₅₀ = 58 nM against acetylcholinesterase) demonstrates nanomolar inhibition of cholinesterases and anticancer activity (IC₅₀ = 2.18–2.89 µM) .
- However, oxazoles exhibit superior antioxidant properties (IC₅₀ = 0.214 µM) due to phenolic substituents .
Naphtho[1,2-d]thiazole Dyes
- Structure : Includes extended conjugation, e.g., carbocyanine dyes with naphthothiazole units.
- Key Analog : 1-Ethyl-2-{3-(1-ethyl-naphtho[1,2-d]thiazolin-2-ylidene)-propenyl}naphtho[1,2-d]thiazolium iodide is used in biological staining and photodynamic therapy .
- Comparison : The target compound’s hydroxyl group and partial hydrogenation reduce conjugation length, likely diminishing optical absorption compared to fully aromatic dyes.
Hydrogenated Naphthothiazole Derivatives
- Structure : Partially saturated analogs, e.g., tetrahydro-naphthothiazoles.
- Key Analog : Naphtho[1,2-d]thiazol-2(1H)-one (CAS 109967-34-2) has a ketone instead of thione and a molecular mass of 201.24 g/mol .
- Comparison : The thione group in the target compound may enhance metal-binding capacity, relevant for catalytic or medicinal applications.
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Physicochemical Properties
*Estimated via computational methods.
Preparation Methods
Cyclocondensation of 2-Aminonaphthalene Derivatives
The core naphtho[1,2-d]thiazole scaffold is typically constructed via cyclocondensation reactions. A widely cited method involves reacting 2-amino-3-chloronaphthalene-1,4-dione with carbon disulfide ($$ \text{CS}_2 $$) in dimethyl sulfoxide (DMSO) under basic conditions (e.g., sodium hydroxide) at room temperature. This step forms the thiazole ring through nucleophilic attack of the amine group on carbon disulfide, followed by intramolecular cyclization. Subsequent methylation with dimethyl sulfate introduces a methylthio group at position 2 of the thiazole ring, yielding 2-(methylthio)naphtho[1,2-d]thiazole-4,9-dione as an intermediate.
Key Reaction Conditions:
Oxidation to Sulfinyl Derivatives
The methylthio intermediate undergoes oxidation to introduce a sulfinyl group, a critical step for downstream functionalization. Meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to room temperature is the preferred oxidizing agent, achieving moderate yields (~68%). This step enhances the electrophilicity of the sulfur atom, facilitating nucleophilic substitution in subsequent reactions.
Optimization Note:
Formation of the Tetrahydro and Hydroxy Moieties
Reduction of the Naphthalene Ring
The tetrahydro (3a,4,5,9b-tetrahydro) and hydroxy (9b-hydroxy) groups are introduced via selective reduction. Lithium aluminum hydride ($$ \text{LiAlH}_4 $$) in anhydrous ether is commonly employed to reduce the naphthalene ring’s double bonds. The reaction proceeds under reflux for 15–20 hours, followed by careful quenching with water to decompose excess hydride.
Critical Considerations:
Hydroxylation via Epoxidation and Hydrolysis
An alternative pathway involves epoxidizing the naphthalene ring using peracetic acid, followed by acid-catalyzed hydrolysis to introduce the 9b-hydroxy group. This method offers regioselectivity but requires precise pH control during hydrolysis to avoid ring-opening reactions.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using gradient elution with petroleum ether and ethyl acetate (3:1 to 1:1 v/v). Thin-layer chromatography (TLC) with UV visualization monitors reaction progress.
Spectroscopic Confirmation
- NMR: $$ ^1\text{H} $$ NMR spectra confirm the ethyl group (δ 1.2–1.4 ppm, triplet) and hydroxy proton (δ 5.2 ppm, broad singlet).
- Mass Spectrometry: Molecular ion peaks at m/z 245.36 ([M+H]$$ ^+ $$) align with the molecular formula $$ \text{C}{13}\text{H}{11}\text{NS}_2 $$.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | $$ \text{CS}_2 $$, DMSO | 91 | High yield, scalable | Requires toxic $$ \text{CS}_2 $$ |
| Alkylation | $$ \text{C}2\text{H}5\text{I} $$, $$ \text{K}2\text{CO}3 $$ | 75 | Mild conditions | Iodide waste generation |
| Reduction | $$ \text{LiAlH}_4 $$, ether | 60 | Selective reduction | Air/moisture sensitivity |
| Hydroxylation | Peracetic acid, $$ \text{H}2\text{SO}4 $$ | 55 | Regioselective | pH-sensitive hydrolysis |
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclocondensation
During thiazole formation, competing dimerization of 2-aminonaphthalene derivatives may occur, particularly at elevated temperatures (>40°C). Adding catalytic amounts of tetrabutylammonium bromide (TBAB) suppresses dimerization by stabilizing reactive intermediates.
Over-Oxidation During Sulfinyl Formation
Exposure to excess mCPBA or prolonged reaction times converts sulfinyl groups to sulfones, which are inert to subsequent alkylation. Stoichiometric control (1.1–1.2 equiv. mCPBA) and low temperatures (0–5°C) mitigate this issue.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
